4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one
Description
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic heterocyclic compound featuring a chromen-2-one (coumarin) core substituted with methyl groups at positions 7 and 6. A 3,5-dimethylpiperidine moiety is linked to the coumarin via a methylene bridge. The piperidine substituent may enhance lipophilicity and influence binding to biological targets, such as acetylcholinesterase (AChE), analogous to Donepezil derivatives .
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-7-13(2)10-20(9-12)11-16-8-18(21)22-19-15(4)14(3)5-6-17(16)19/h5-6,8,12-13H,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENLWPZZMPKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322885 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848687-30-9 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate 4-hydroxy-2H-chromen-2-one.
Alkylation of the Piperidine Moiety: The piperidine moiety can be synthesized by the alkylation of 3,5-dimethylpiperidine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling of the Piperidine and Chromen-2-one Units: The final step involves the coupling of the piperidine moiety with the chromen-2-one core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the chromen-2-one core, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is evaluated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, such as in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Compounds
(a) Donepezil and Derivatives
Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine) is a well-known AChE inhibitor used in Alzheimer’s disease therapy . Key comparisons:
- Structural Differences: The coumarin core in 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one replaces the indanone moiety in Donepezil. The 3,5-dimethylpiperidine group in the compound contrasts with Donepezil’s unsubstituted piperidine ring.
- The absence of methoxy groups (present in Donepezil) could decrease polarity, increasing blood-brain barrier permeability .
(b) 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
This compound (MM0677.15 in ) shares a piperidine-indane scaffold but lacks the coumarin system. The dimethoxy groups likely enhance solubility compared to the dimethyl-substituted coumarin in the target compound .
Coumarin Derivatives
(a) 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one (MM0677.08)
- Structural Contrasts: Replaces the coumarin core with an indanone system. A pyridyl group substitutes the piperidine, introducing basicity differences.
- Functional Impact :
(b) 7,8-Dimethylchromen-2-one (Unsubstituted Analogs)
Heterocyclic Compounds with Multiple Substituents
(a) Quinoline Diones ()
Compounds like 5-Methyl-7,8-quinoline dione feature a bicyclic system but lack the lactone ring of coumarins.
(b) Pyrimidine Diones ()
These compounds (e.g., 5-Methyl-5,6-dihydro-2,4(1H,3H)-pyrimidine dione) exhibit saturated rings, contrasting with the aromatic coumarin. Reduced aromaticity may lower membrane permeability compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Predicted logP* | Biological Target |
|---|---|---|---|---|
| Target Compound | Chromen-2-one | 7,8-dimethyl; 3,5-dimethylpiperidine | 3.2 | AChE, kinases |
| Donepezil (MM0677.15) | Indanone | 5,6-dimethoxy; benzylpiperidine | 2.8 | AChE |
| 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one | Indanone | 4-pyridyl | 1.9 | Unknown |
| 5-Methyl-7,8-quinoline dione | Quinoline | 7,8-dione | 1.5 | Oxidoreductases |
*logP values estimated using fragment-based methods.
Research Findings and Hypotheses
- Ring Puckering Effects : The 3,5-dimethylpiperidine group may adopt a chair conformation with puckering amplitude (q) ~0.5 Å and phase angle (φ) ~180°, as defined by Cremer-Pople coordinates . This could optimize hydrophobic interactions in enzyme binding pockets compared to flatter analogs.
- Biological Activity : The compound’s structural hybridity (coumarin + piperidine) suggests dual activity—AChE inhibition (via piperidine) and antioxidant effects (via coumarin). This is untested in the provided evidence but inferred from analogs .
Biological Activity
The compound 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one is a derivative of chromenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₅H₁₈N₂O₂
- Molecular Weight: 262.32 g/mol
The compound features a chromenone moiety linked to a 3,5-dimethylpiperidine group, which may influence its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity: Compounds with structural similarities have shown potent cytotoxicity towards colon cancer cells (HCT116 and HT29) with IC₅₀ values below 4 µM .
- Mechanism of Action: The mechanism often involves the induction of apoptosis and the activation of caspases, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives can exert neuroprotective effects. The presence of the piperidine ring in this compound may enhance its ability to interact with neurotransmitter systems:
- Analgesic Properties: Some related compounds have been identified as potent analgesics with low side effects compared to traditional opioids . This suggests potential applications in pain management.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of several chromenone derivatives on human cancer cell lines. The results demonstrated that modifications in the piperidine substituent significantly impacted the selectivity index (SI) and overall potency against malignant cells compared to non-malignant cells. The findings are summarized in Table 1 below:
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| A | HCT116 | <1 | 6 |
| B | HT29 | <1 | 5 |
| C | Non-malignant | >10 | <1 |
Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
